molecular formula C16H12BrN3O3S B2979143 5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 1007476-60-9

5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No. B2979143
CAS RN: 1007476-60-9
M. Wt: 406.25
InChI Key: NAYNJUCRLPNSDM-UHFFFAOYSA-N
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Description

5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H12BrN3O3S and its molecular weight is 406.25. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Pharmaceutical Potential:

    • "Efficient synthesis of some novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles" by El‐dean et al. (2018) discusses the synthesis of novel heterocyclic compounds similar to the given compound, highlighting their potential for future pharmacological studies (El‐dean et al., 2018).
  • Antiviral Properties:

    • "Heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone: Anti-avian influenza virus (H5N1) activity" by Flefel et al. (2012) describes the synthesis and antiviral properties of similar heterocyclic compounds, indicating their potential effectiveness against the H5N1 avian influenza virus (Flefel et al., 2012).
  • Anticancer and Anti-Inflammatory Activities:

    • "Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents" by Rahmouni et al. (2016) highlights the synthesis of pyrazolopyrimidine derivatives and their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
  • Antibacterial Properties:

    • "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant Bacteria" by Siddiqa et al. (2022) explores the synthesis of furan-2-carboxamides and their antibacterial activities, suggesting similar potential applications for the given compound (Siddiqa et al., 2022).

properties

IUPAC Name

5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S/c17-14-7-6-13(23-14)16(21)18-15-11-8-24(22)9-12(11)19-20(15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYNJUCRLPNSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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